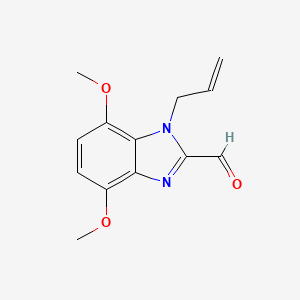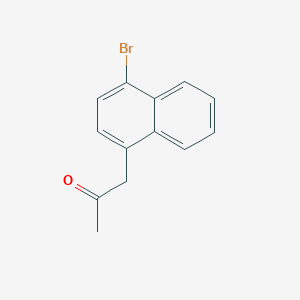
1-(4-Bromonaphthalen-1-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromonaphthalen-1-yl)propan-2-one is an organic compound with the molecular formula C13H11BrO It is a derivative of naphthalene, where a bromine atom is substituted at the fourth position and a propan-2-one group is attached to the first position
Preparation Methods
The synthesis of 1-(4-Bromonaphthalen-1-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of naphthalene followed by the Friedel-Crafts acylation reaction. The reaction conditions typically include the use of bromine as the brominating agent and aluminum chloride as the catalyst for the acylation step. Industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity .
Chemical Reactions Analysis
1-(4-Bromonaphthalen-1-yl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
1-(4-Bromonaphthalen-1-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the interaction of brominated compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(4-Bromonaphthalen-1-yl)propan-2-one involves its interaction with various molecular targets. The bromine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Bromonaphthalen-1-yl)propan-2-one can be compared with similar compounds such as:
Phenylacetone: Both compounds have a ketone group attached to an aromatic ring, but phenylacetone lacks the bromine substitution.
1-(4-Bromonaphthalen-1-yl)sulfanylpropan-2-one:
Properties
CAS No. |
832716-20-8 |
|---|---|
Molecular Formula |
C13H11BrO |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
1-(4-bromonaphthalen-1-yl)propan-2-one |
InChI |
InChI=1S/C13H11BrO/c1-9(15)8-10-6-7-13(14)12-5-3-2-4-11(10)12/h2-7H,8H2,1H3 |
InChI Key |
AVIVYACXXAAEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C2=CC=CC=C12)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N,N-dipropyl-](/img/structure/B14208287.png)
![3-(4-Methoxyphenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14208292.png)
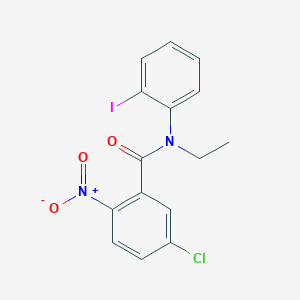
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B14208317.png)
oxophosphanium](/img/structure/B14208320.png)

![(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate](/img/structure/B14208329.png)
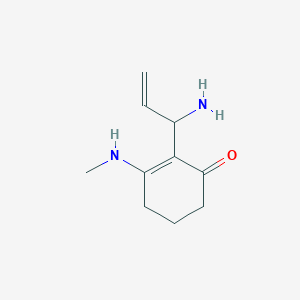
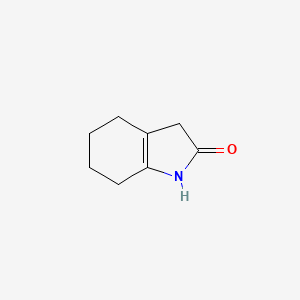
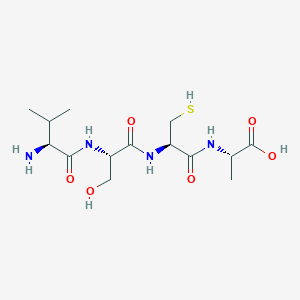
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
